AMOA NON-NMDA GLUTAMATE RE
AMOA NON-NMDA GLUTAMATE RE
Brand Name:
Vulcanchem
CAS No.:
209977-56-0
VCID:
VC0043351
InChI:
InChI=1S/2C9H12N2O6.3H2O/c2*1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13;;;/h2*6H,2-3,10H2,1H3,(H,12,13)(H,14,15);3*1H2
SMILES:
CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N
Molecular Formula:
C18H30N4O15
Molecular Weight:
542.4 g/mol
AMOA NON-NMDA GLUTAMATE RE
CAS No.: 209977-56-0
Cat. No.: VC0043351
Molecular Formula: C18H30N4O15
Molecular Weight: 542.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209977-56-0 |
|---|---|
| Molecular Formula | C18H30N4O15 |
| Molecular Weight | 542.4 g/mol |
| IUPAC Name | 2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid;trihydrate |
| Standard InChI | InChI=1S/2C9H12N2O6.3H2O/c2*1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13;;;/h2*6H,2-3,10H2,1H3,(H,12,13)(H,14,15);3*1H2 |
| Standard InChI Key | USUJSFZGKHCJBJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N |
| Canonical SMILES | CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.O.O.O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator